2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
Description
Properties
IUPAC Name |
2-(2-hydroxypropyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGNIWCPQRLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Suitable Precursors
Methodology:
This approach involves the cyclization of appropriately substituted phthalimide derivatives with hydroxyalkyl precursors. The key steps include:
- Preparation of N-alkylated phthalimides : Alkylation of phthalimide with hydroxyalkyl halides or related derivatives.
- Cyclization : Intramolecular cyclization under basic or acidic conditions to form the isoindolone ring.
Research Findings:
A typical procedure involves reacting phthalimide with 2-hydroxypropyl halides (e.g., 2-chloropropanol derivatives) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, followed by cyclization to yield the isoindolone core.
| Parameter | Typical Values |
|---|---|
| Solvent | DMF or acetonitrile |
| Base | Potassium carbonate or sodium hydride |
| Temperature | 80–120°C |
| Duration | 12–24 hours |
- Straightforward route with readily available reagents.
- Suitable for scale-up.
- Requires careful control of reaction conditions to prevent side reactions.
- Purification may involve column chromatography.
Multi-Step Synthesis via Oxirane Intermediates
Methodology:
Recent research emphasizes the use of epoxide intermediates for regioselective functionalization:
- Step 1: Synthesis of a phthalimide-derived epoxide, such as 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, via epoxidation of an alkene precursor.
- Step 2: Nucleophilic ring-opening of the epoxide with suitable nucleophiles (e.g., hydroxide or alcohols) to introduce the hydroxypropyl group.
Research Example:
A study detailed in the supplementary data of recent chemoenzymatic routes describes the synthesis of epoxide derivatives from phthalimide precursors, followed by ring-opening with nucleophiles to yield the hydroxyalkyl substituted isoindolone.
| Parameter | Typical Values |
|---|---|
| Epoxidation reagent | m-CPBA or peracetic acid |
| Solvent | Dichloromethane or chloroform |
| Temperature | 0–25°C |
| Nucleophile | Hydroxide ion or alcohols |
| Temperature for ring-opening | 0–50°C |
- High regioselectivity.
- Facilitates introduction of diverse hydroxyalkyl groups.
- Additional steps increase complexity.
- Requires purification of epoxide intermediates.
Chemoenzymatic Routes
Methodology:
Recent advances leverage enzymatic catalysis for stereoselective synthesis:
- Step 1: Use of lipases or alcohol dehydrogenases to catalyze the selective oxidation or reduction steps.
- Step 2: Enzymatic hydrolysis of racemic intermediates to obtain enantiomerically enriched products.
Research Findings:
A notable study describes the chemoenzymatic synthesis of β-adrenolytic agents, which involves enzymatic resolution of racemic mixtures, followed by chemical modifications to attach the hydroxypropyl group.
| Parameter | Typical Values |
|---|---|
| Enzymes | Lipases, alcohol dehydrogenases |
| Solvent | Buffer solutions or organic solvents like tert-butanol |
| Temperature | 25–40°C |
| pH | 7–9 |
- High stereoselectivity.
- Environmentally friendly.
- Requires specific enzyme sources.
- Scale-up challenges.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization | Phthalimide, hydroxyalkyl halides | 80–120°C, polar aprotic solvent, base | Simple, scalable | Side reactions, purification needed |
| Epoxide Route | Phthalimide derivatives, epoxidation reagents | 0–50°C, epoxidation and ring-opening steps | Regioselective, versatile | Multi-step, requires intermediate purification |
| Chemoenzymatic | Enzymes (lipases, ADHs), racemic intermediates | 25–40°C, buffered aqueous/organic media | Stereoselective, green | Enzyme cost, scale-up complexity |
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoindoline ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Substituent Diversity and Pharmacological Activity
The isoindol-1-one scaffold is highly versatile, with substitutions at the 2- and 3-positions significantly altering biological activity. Key analogs include:
Key Observations :
- Hydrophilic vs. Lipophilic Groups : The hydroxypropyl substituent in the target compound likely improves aqueous solubility compared to lipophilic analogs like roluperidone, which prioritizes blood-brain barrier penetration .
- Chirality : Chiral analogs (e.g., ) demonstrate enantiomer-specific activity, emphasizing the importance of stereochemistry in drug design .
- Receptor Targeting : Piperazine/piperidine-containing derivatives (e.g., roluperidone, NDD-825) show affinity for CNS and cardiovascular receptors, whereas acetylphenyl/pyridinyl analogs () may target kinases .
Structural and Physicochemical Properties
- Crystal Packing : Analogs like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one () form hydrogen-bonded dimers, suggesting similar solid-state behavior for hydroxypropyl derivatives .
- Planarity : The isoindoline ring in most analogs is planar (mean deviation <0.02 Å), but substituents like phenyl groups () introduce steric hindrance, affecting conformational flexibility .
Biological Activity
Overview
2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound that has attracted attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This compound features a hydroxypropyl group attached to an isoindoline ring, which may contribute to its interactions with biological systems.
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- CAS Number : 3699-52-3
The biological activity of this compound is believed to involve multiple mechanisms:
- Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with various biological molecules, potentially altering their structure and function.
- Enzyme Interaction : The isoindoline ring may interact with enzymes and receptors, modulating their activity and influencing metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Notably, it has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Antimicrobial Efficacy :
-
Anticancer Effects :
- In a preclinical trial involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death in malignancies .
Summary of Research Findings
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological effects.
- Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
